5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 4610-75-7
VCID: VC2487819
InChI: InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

CAS No.: 4610-75-7

Cat. No.: VC2487819

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester - 4610-75-7

Specification

CAS No. 4610-75-7
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3
Standard InChI Key WZZJQHPNLFLEMB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Structural Features

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester consists of a benzofuran scaffold with three key substituents that define its chemical identity. The IUPAC name for this compound is ethyl 5-oxidanyl-2-phenyl-1-benzofuran-3-carboxylate, with several recognized synonyms including ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate and 3-benzofurancarboxylic acid, 5-hydroxy-2-phenyl-, ethyl ester . The compound is characterized by its unique molecular arrangement featuring a hydroxyl group at position 5, which plays a crucial role in its potential biological activities, particularly in antimicrobial applications.

The molecular formula of this compound is C17H14O4, with a molecular weight of 282.29 g/mol . Its structure consists of a benzofuran core (fused benzene and furan ring system), which provides rigidity and serves as the backbone for the positioning of the three key functional groups.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

PropertyValueNote
CAS Number4610-75-7Registry identifier
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Melting Point154-155 °CIn acetic acid solvent
Boiling Point471.3±45.0 °CPredicted value
Density1.257±0.06 g/cm³Predicted value
pKa8.34±0.40Predicted value
LogP3.9Indicates moderate lipophilicity
Topological Polar Surface Area59.7

These physical and chemical properties are essential for understanding the behavior of this compound in various chemical reactions, biological systems, and pharmaceutical formulations . The moderate lipophilicity (LogP = 3.9) suggests a balanced ability to penetrate biological membranes while maintaining some degree of water solubility, which is potentially advantageous for biological applications.

Synthesis Methods for 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

PIDA-Mediated Oxidative Coupling

One effective method for synthesizing 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester involves PIDA (phenyliodine diacetate)-mediated oxidation and coupling cyclization of β-dicarbonyl compounds and hydroquinones. This approach directly functionalizes the C(sp²)–H bond of hydroquinones, with yields reaching up to 96% . The reaction proceeds through a tandem in situ oxidative coupling and cyclization mechanism.

The process involves the following key steps:

  • In situ oxidation of hydroquinones

  • Coupling with β-dicarbonyl compounds

  • Intramolecular cyclization

  • Aromatization to form the benzofuran structure

This method offers significant advantages over traditional approaches as it provides a practical and scalable route to 5-hydroxybenzofurans with high efficiency and yield. Research has shown that the yield of the product becomes lower as the size of the acyl group increases, likely due to the combined effect of steric hindrance and the ease of enolization of the β-ketoesters .

Bismuth(III) Chloride-Catalyzed Synthesis

Another reported method for synthesizing this compound involves using bismuth(III) chloride in toluene under reflux conditions. This regioselective reaction has been reported to provide yields of up to 95% . The reaction requires specific conditions including:

  • Bismuth(III) chloride as catalyst

  • Toluene as solvent

  • Inert atmosphere

  • Reflux conditions

  • Reaction time of approximately 8 hours

This approach represents an environmentally friendlier alternative as bismuth compounds are generally considered less toxic than many other heavy metal catalysts used in organic synthesis.

Comparison with Traditional Methods

The newer methods described above offer notable improvements over these traditional approaches in terms of:

  • Higher yields

  • Broader substrate scope

  • Fewer synthetic steps

  • Milder reaction conditions

  • Greater regioselectivity

Biological Activities of Benzofuran Derivatives

ActivityDescriptionNotable Examples
AntimicrobialActive against various bacteria including E. coli, S. aureus, MRSA, and B. subtilisCompounds with hydroxyl substituents at strategic positions show enhanced antibacterial activity
AntifungalEffective against pathogenic fungi including C. albicans and A. fumigatusBenzofuran-5-ol derivatives show activity comparable to 5-fluorocytosine
Anti-inflammatoryReduction of inflammation processesVarious benzofuran derivatives demonstrate this property
AnticancerInhibition of cancer cell growthSome derivatives show activity against breast cancer cells
Enzyme InhibitionInteraction with specific enzymesExamples include glucosamine-6-phosphate synthase inhibitors with binding energies of −5.27 kJ mol/L

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on benzofuran derivatives have revealed several important insights relevant to 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester:

  • Hydroxyl substituents at C-3, C-4, C-5, and C-6 positions can significantly enhance antibacterial activities, with the position 5 hydroxyl group (as in our compound of interest) being particularly important for certain activities

  • Compounds bearing a hydroxyl group at C-6 have shown excellent antibacterial activities against multiple strains with MIC80 values of 0.78-3.12 μg/mL

  • The presence of phenyl groups at C-2 position (as in our compound) has been associated with good antibacterial activity

  • Electron-withdrawing groups in the ortho position of benzofuran ring and in the para position of aryl ring have been found to increase antimicrobial potency

  • Methylation of hydroxyl groups may reduce solubility and consequently decrease antimicrobial abilities

These structure-activity relationships suggest that 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester, with its hydroxyl group at position 5 and phenyl group at position 2, may possess notable biological activities, particularly antimicrobial properties, though specific studies on this exact compound are needed for confirmation.

Hazard StatementCodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound has been assigned a "Warning" signal word, indicating moderate hazard potential .

Comparison with Related Compounds

Structural Analogues

Table 4: Comparison with Structurally Related Compounds

CompoundStructural DifferencesUnique Features
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acidLacks ethyl ester groupFree carboxylic acid with different solubility and potentially greater acidity
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate (Phenicaberan)Additional dimethylaminomethyl group at position 4Pharmaceutical agent with specific biological activities
5-Ethoxy-1-benzofuran-3-carboxylic acidEthoxy instead of hydroxyl at position 5; lacks phenyl group at position 2Different polarity and hydrogen bonding capabilities

Structural Modifications and Effects

Structural modifications to 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester can significantly alter its properties and activities:

  • Hydrolysis of the ethyl ester to the free carboxylic acid increases water solubility and hydrogen bonding capability

  • Substitution of the hydroxyl group with other functionalities (e.g., alkoxy, halogen) changes the compound's polarity and hydrogen bonding profile

  • Introduction of additional substituents on the phenyl ring can tune electronic properties and potential biological interactions

  • Addition of amino groups or other basic functionalities (as in Phenicaberan) may enhance water solubility and introduce potential for salt formation

These modifications provide opportunities for developing derivatives with optimized properties for specific applications.

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